

4-(2-Chloroethoxy)phenol CAS number 100238-55-9

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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol

CAS No.: 100238-55-9

Cat. No.: B012394

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Technical Monograph: 4-(2-Chloroethoxy)phenol

CAS Number: 100238-55-9 Synonyms: Hydroquinone mono(2-chloroethyl) ether; 4-(2-Chloroethoxy)hydroxybenzene Version: 2.0 (Scientific Reference)

Executive Summary

4-(2-Chloroethoxy)phenol is a high-value bifunctional building block extensively utilized in medicinal chemistry and materials science. Characterized by its dual reactivity—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride—it serves as a critical "anchor" molecule. This distinct structural motif allows for the precise attachment of pharmacophores, particularly in the synthesis of arylpiperazine-based antipsychotics, antifungals, and liquid crystalline polymers.

This guide provides a comprehensive technical analysis of **4-(2-Chloroethoxy)phenol**, detailing optimized synthetic protocols, reactivity profiles, and its role as a linchpin in modern drug discovery.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Property	Data	Note
Molecular Formula	C ₈ H ₉ ClO ₂	
Molecular Weight	172.61 g/mol	
Appearance	White to off-white crystalline solid	Often waxy in crude form
Boiling Point	301.8°C (at 760 mmHg)	Predicted / High thermal stability
Flash Point	136.3°C	
Density	1.235 g/cm ³	Denser than water
Solubility	Soluble in MeOH, DCM, Ethyl Acetate	Sparingly soluble in water
pKa (Phenol)	~10.0	Typical for phenol derivatives
LogP	-1.9 - 2.2	Moderate lipophilicity

Synthetic Pathways & Production

The synthesis of **4-(2-Chloroethoxy)phenol** requires careful control to favor mono-alkylation over bis-alkylation. The standard industrial route involves the Williamson ether synthesis using hydroquinone and 1-bromo-2-chloroethane.

Optimized Synthesis Protocol (Mono-Alkylation Strategy)

Objective: Maximize yield of the mono-ether while suppressing the formation of 1,4-bis(2-chloroethoxy)benzene.

Reagents:

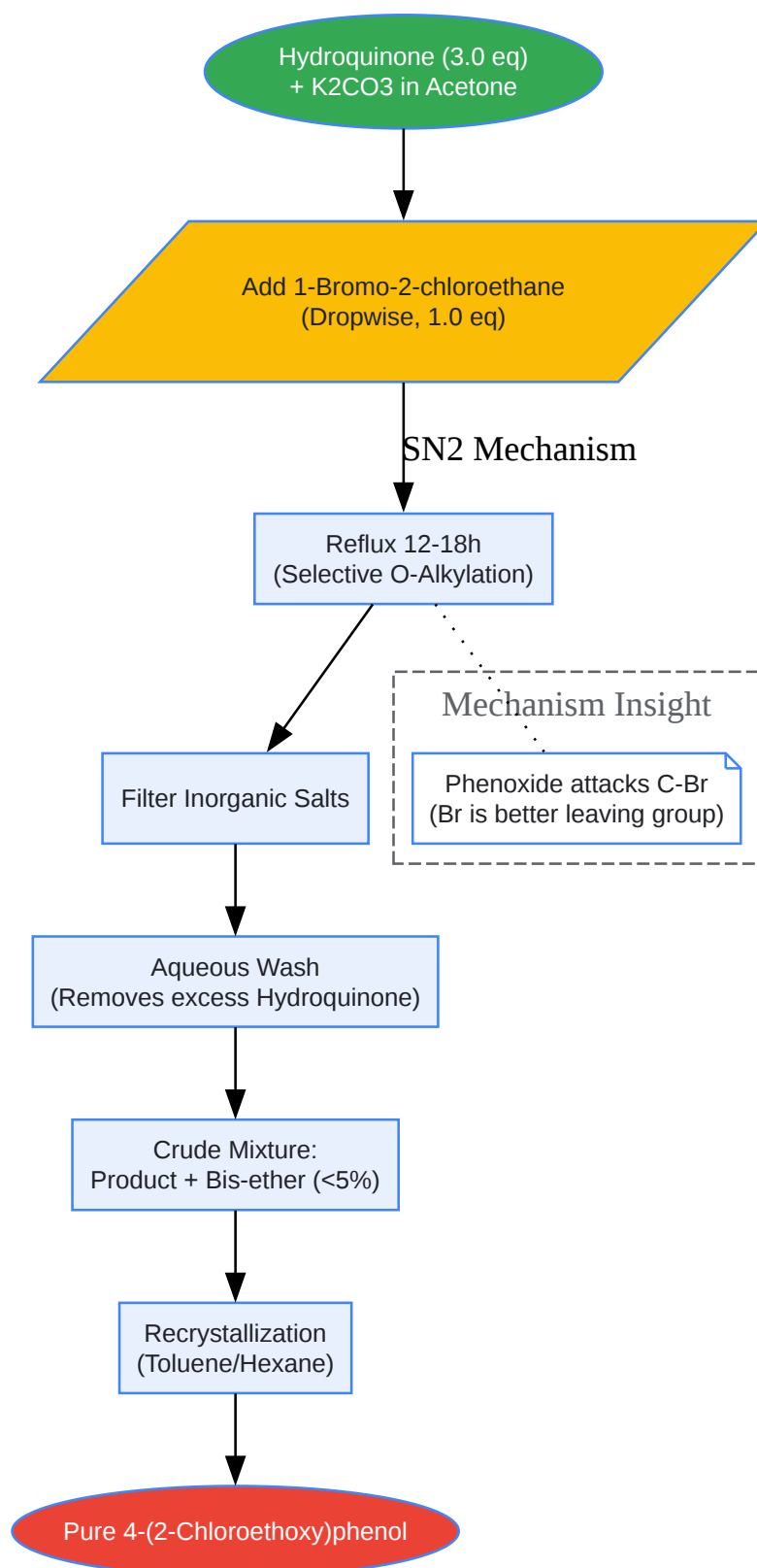
- Hydroquinone (3.0 equivalents) – Excess is crucial

- 1-Bromo-2-chloroethane (1.0 equivalent)[1]
- Potassium Carbonate (K_2CO_3) (1.2 equivalents)
- Solvent: Acetone or Acetonitrile (Reflux)

Step-by-Step Methodology:

- Dissolution: Dissolve Hydroquinone (3 eq) in Acetone under nitrogen atmosphere.
- Base Addition: Add anhydrous K_2CO_3 (1.2 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Add 1-Bromo-2-chloroethane (1 eq) dropwise over 1 hour. Note: The bromide is selectively displaced over the chloride due to the weaker C-Br bond.
- Reflux: Heat the mixture to reflux (approx. $56^\circ C$ for acetone) for 12–18 hours. Monitor by TLC (SiO_2 , Hexane:EtOAc 7:3).
- Workup:
 - Filter off inorganic salts (KBr, KCl).
 - Concentrate the filtrate.[2]
 - Redissolve in Ethyl Acetate and wash with water to remove excess unreacted Hydroquinone (water-soluble).
 - The organic layer contains the product and trace bis-alkylated byproduct.
- Purification: Recrystallize from Toluene/Hexane or perform column chromatography to isolate the pure mono-ether.

Synthesis Workflow Diagram



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Figure 1: Selective synthesis workflow prioritizing mono-alkylation via stoichiometry control.

Reactivity Profile & Applications

The utility of **4-(2-Chloroethoxy)phenol** lies in its orthogonal reactivity. It acts as a bridge, allowing chemists to modify one end of the molecule without disturbing the other.

The "Bifunctional Linker" Concept

- Phenolic -OH:
 - Reactivity: Nucleophilic.
 - Application: Can be coupled to aromatic cores (e.g., via Ullmann coupling or esterification) to extend a scaffold.
- Alkyl Chloride -CH₂CH₂Cl:
 - Reactivity: Electrophilic (susceptible to nucleophilic substitution).
 - Application: Reacts with secondary amines (piperazines, morpholines) to form the "tail" of many GPCR-targeting drugs.

Key Pharmaceutical Application: Arylpiperazine

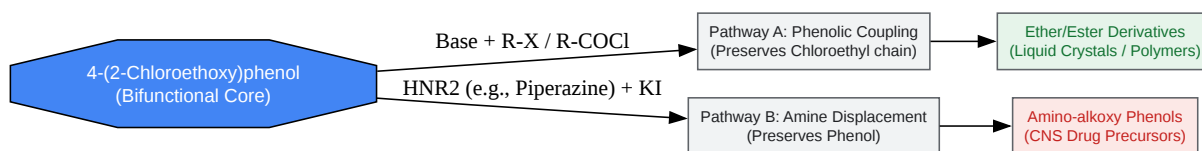
Synthesis

This compound is a primary intermediate for synthesizing Phenylpiperazine derivatives, a class of drugs often used as serotonin (5-HT) and dopamine receptor modulators (e.g., Aripiprazole analogs, Trazodone-like scaffolds).

Protocol: Amination of the Alkyl Chloride

- Reagents: **4-(2-Chloroethoxy)phenol** + 1-Phenylpiperazine + KI (Catalyst) + K₂CO₃.
- Conditions: DMF or Acetonitrile, 80°C, 12h.
- Mechanism: Finkelstein reaction (in situ conversion of Cl to I) followed by nucleophilic attack by the piperazine nitrogen.

Divergent Reactivity Diagram



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Figure 2: Orthogonal reactivity allowing divergent synthesis of materials and bioactive molecules.

Handling, Safety, & Stability

Hazard Identification

- **Skin/Eye Irritant:** Like most alkyl halides and phenols, it causes skin irritation and serious eye damage.
- **Sensitizer:** Potential skin sensitizer upon prolonged contact.
- **Toxicity:** Harmful if swallowed. The alkyl chloride moiety is a potential alkylating agent, though less reactive than its mustard gas analogs (e.g., bis(2-chloroethyl)ether).

Storage & Stability

- **Hygroscopic:** Store in a desiccator.
- **Oxidation:** The phenolic group is susceptible to oxidation (turning pink/brown) if exposed to air and light. Store under inert gas (Argon/Nitrogen) in amber vials.
- **Shelf Life:** 12–24 months if stored properly at 2–8°C.

References

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